Cas no 50371-30-7 (2-(Bromomethyl)-1,4-naphthoquinone)

2-(Bromomethyl)-1,4-naphthoquinone 化学的及び物理的性質
名前と識別子
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- 1,4-Naphthalenedione, 2-(bromomethyl)-
- 2-(Bromomethyl)-1,4-naphthoquinone
- 2-(bromomethyl)naphthalene-1,4-dione
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計算された属性
- せいみつぶんしりょう: 249.96291
じっけんとくせい
- PSA: 34.14
2-(Bromomethyl)-1,4-naphthoquinone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B687725-1g |
2-(Bromomethyl)-1,4-naphthoquinone |
50371-30-7 | 1g |
$ 1453.00 | 2023-09-08 | ||
TRC | B687725-100mg |
2-(Bromomethyl)-1,4-naphthoquinone |
50371-30-7 | 100mg |
$ 184.00 | 2023-09-08 |
2-(Bromomethyl)-1,4-naphthoquinone 関連文献
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
2-(Bromomethyl)-1,4-naphthoquinoneに関する追加情報
Comprehensive Overview of 2-(Bromomethyl)-1,4-naphthoquinone (CAS No. 50371-30-7): Properties, Applications, and Research Insights
2-(Bromomethyl)-1,4-naphthoquinone (CAS No. 50371-30-7) is a specialized organic compound that has garnered significant attention in synthetic chemistry and material science due to its unique structural features and reactivity. This brominated naphthoquinone derivative serves as a versatile intermediate in the synthesis of complex molecules, particularly in pharmaceuticals, agrochemicals, and advanced materials. Its molecular formula, C11H7BrO2, highlights the presence of a reactive bromomethyl group attached to a 1,4-naphthoquinone core, enabling diverse functionalization pathways.
The compound's electrophilic properties make it a valuable building block for cross-coupling reactions, a topic frequently searched by researchers exploring palladium-catalyzed transformations or C-C bond formation. Recent trends in green chemistry have also sparked interest in optimizing its synthesis to reduce environmental impact, aligning with the growing demand for sustainable synthetic methods. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to characterize this compound, addressing another frequent query among analytical chemists.
In pharmaceutical research, 2-(Bromomethyl)-1,4-naphthoquinone has been investigated for its potential as a precursor to bioactive quinones, which exhibit antimicrobial and anticancer properties. This aligns with current searches for novel anticancer agents and antibiotic alternatives. Its redox-active quinone moiety contributes to electron-transfer processes, making it relevant in studies on organic semiconductors and energy storage materials—hot topics in renewable energy forums.
From a commercial perspective, suppliers often highlight its role in producing high-performance dyes and photoinitiators, addressing industrial queries about UV-curable coatings. Stability studies under varying temperatures and pH conditions are frequently documented, responding to concerns about compound shelf life and storage recommendations. The compound's crystallinity and solubility profiles in organic solvents like dichloromethane or THF are also well-documented, aiding laboratory workflow planning.
Ongoing research explores the compound's utility in click chemistry applications and as a template for heterocyclic synthesis, reflecting the rise of modular chemical platforms in drug discovery. Safety data sheets emphasize proper handling procedures, though it's noteworthy that recent publications focus on developing less hazardous alternatives to brominated intermediates—a response to the green chemistry movement.
In summary, 2-(Bromomethyl)-1,4-naphthoquinone (CAS No. 50371-30-7) remains a compound of multidisciplinary interest, bridging gaps between organic synthesis, materials engineering, and life sciences. Its evolving applications continue to inspire innovative research, particularly in areas addressing global health challenges and sustainable technology development.
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